2-(2-fluorophenoxy)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide
CAS No.: 1040638-07-0
Cat. No.: VC11951039
Molecular Formula: C18H14F2N2O3
Molecular Weight: 344.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040638-07-0 |
|---|---|
| Molecular Formula | C18H14F2N2O3 |
| Molecular Weight | 344.3 g/mol |
| IUPAC Name | 2-(2-fluorophenoxy)-N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]acetamide |
| Standard InChI | InChI=1S/C18H14F2N2O3/c19-14-6-2-1-5-13(14)17-9-12(22-25-17)10-21-18(23)11-24-16-8-4-3-7-15(16)20/h1-9H,10-11H2,(H,21,23) |
| Standard InChI Key | XENMCZFSYMUIQK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=CC(=NO2)CNC(=O)COC3=CC=CC=C3F)F |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CC(=NO2)CNC(=O)COC3=CC=CC=C3F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-(2-fluorophenoxy)-N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]acetamide, reflects its three primary components:
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A 2-fluorophenoxy group linked via an ether bond.
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An acetamide backbone.
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A 5-(2-fluorophenyl)-1,2-oxazol-3-ylmethyl substituent.
The molecular formula C₁₈H₁₄F₂N₂O₃ and SMILES string C1=CC=C(C(=C1)C2=CC(=NO2)CNC(=O)COC3=CC=CC=C3F)F encode its topology, with fluorine atoms at the ortho positions of both phenyl rings and a 1,2-oxazole ring fused to one phenyl group.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 1040638-07-0 |
| Molecular Weight | 344.3 g/mol |
| IUPAC Name | 2-(2-fluorophenoxy)-N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]acetamide |
| InChI | InChI=1S/C18H14F2N2O3/c19-14-6-2-1-5-13(14)17-9-12(22-25-17)10-21-18(23)11-24-16-8-4-3-7-15(16)20/h1-9H,10-11H2,(H,21,23) |
| SMILES | C1=CC=C(C(=C1)C2=CC(=NO2)CNC(=O)COC3=CC=CC=C3F)F |
Physicochemical Properties
While experimental data on solubility, melting point, and logP are unavailable, computational models predict moderate hydrophobicity due to the fluorophenyl and oxazole groups. The compound’s polar surface area (PSA) of 78.6 Ų, calculated from its structure, suggests moderate membrane permeability.
Synthesis and Preparation
Synthetic Strategy
The synthesis of 2-(2-fluorophenoxy)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide likely involves a multi-step sequence:
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Oxazole Ring Formation: Cyclization of a nitrile oxide with a fluorophenylacetylene derivative under Huisgen conditions.
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Etherification: Coupling of 2-fluorophenol with chloroacetyl chloride to form the phenoxyacetate intermediate.
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Amidation: Reaction of the phenoxyacetate with 5-(2-fluorophenyl)-1,2-oxazol-3-ylmethanamine.
Optimization Challenges
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Fluorine Stability: Fluorine substituents may necessitate low-temperature reactions to prevent defluorination.
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Oxazole Sensitivity: The oxazole ring’s susceptibility to hydrolysis requires anhydrous conditions during synthesis.
Materials Science Applications
Liquid Crystal Development
Fluorinated oxazole derivatives are employed in ferroelectric liquid crystals due to their dipole moments and thermal stability. The compound’s rigid oxazole core and fluorine substituents could enhance mesophase stability in display technologies.
Future Research Directions
Biological Screening
Priority areas include:
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Antimicrobial Assays: Testing against Gram-positive/negative bacteria and mycobacteria.
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Kinase Inhibition: Profiling against tyrosine kinases implicated in cancer.
Structural Modifications
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Heterocycle Replacement: Substituting oxazole with thiazole to modulate electronic properties.
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Fluorine Positioning: Investigating meta- vs. para-fluorine effects on bioactivity.
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